8-Phenylnaphthalene-1-carbonitrile
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Overview
Description
8-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the eighth position and a carbonitrile group is attached to the first position of the naphthalene ring
Preparation Methods
The synthesis of 8-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common synthetic route involves the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile.
Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This three-step synthesis is convenient and high-yielding, making it suitable for industrial production .
Chemical Reactions Analysis
8-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, where other substituents replace these groups.
Common reagents used in these reactions include palladium catalysts for cyanation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Mechanism of Action
The mechanism of action of 8-Phenylnaphthalene-1-carbonitrile involves its interaction with molecular targets through its phenyl and carbonitrile groups. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
8-Phenylnaphthalene-1-carbonitrile can be compared with other similar compounds such as:
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
These compounds share the naphthalene core structure but differ in the substituents attached to the ring. The unique combination of a phenyl group and a carbonitrile group in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
8-phenylnaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKFIVPOIMHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568032 |
Source
|
Record name | 8-Phenylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071039-54-7 |
Source
|
Record name | 8-Phenylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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